9,11-Dihydroxyoctadecanoic acid
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Overview
Description
9,11-Dihydroxyoctadecanoic acid is a hydroxy fatty acid derived from octadecanoic acid (stearic acid) by the substitution of hydroxyl groups at the 9th and 11th positions. This compound is part of a broader class of hydroxy fatty acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,11-dihydroxyoctadecanoic acid typically involves the hydroxylation of oleic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for 0.5 to 24 hours . This method is advantageous as it avoids the use of strong acids and bases, making it environmentally friendly and suitable for industrial applications.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and the catalyst, followed by separation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 9,11-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 9,11-diketooctadecanoic acid.
Reduction: Formation of 9,11-dihydroxyoctadecanoic diol.
Substitution: Formation of 9,11-dihalooctadecanoic acid.
Scientific Research Applications
9,11-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 9,11-dihydroxyoctadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing various biochemical processes. It is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Another hydroxy fatty acid with hydroxyl groups at the 9th and 10th positions.
9,10-Dihydroxyhexadecanoic acid: A shorter-chain hydroxy fatty acid with similar properties
Uniqueness: 9,11-Dihydroxyoctadecanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions and applications that are not possible with other similar compounds .
Properties
CAS No. |
666253-25-4 |
---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9,11-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-6-9-12-16(19)15-17(20)13-10-7-5-8-11-14-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
LEKBCOMWWJZCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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